molecular formula C25H27N3O4 B2824766 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one CAS No. 222716-51-0

6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one

Cat. No.: B2824766
CAS No.: 222716-51-0
M. Wt: 433.508
InChI Key: WCLDTQVHHGOWAP-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound features a unique combination of functional groups, including a benzimidazole moiety, a morpholinomethyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under acidic conditions, followed by cyclization.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be introduced by reacting o-phenylenediamine with an appropriate aldehyde or ketone.

    Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a Mannich reaction, involving formaldehyde, morpholine, and the chromenone intermediate.

    Final Assembly: The final compound is obtained by coupling the benzimidazole intermediate with the chromenone intermediate under suitable conditions, often involving a base and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol.

    Substitution: The benzimidazole and morpholinomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, due to the presence of the benzimidazole moiety, which is known for its biological activity.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole moiety could bind to DNA or proteins, while the chromenone core might interact with other cellular components.

Comparison with Similar Compounds

Similar Compounds

    6-ethyl-7-hydroxy-2-methyl-3-(1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one: Lacks the morpholinomethyl group.

    7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one: Lacks the ethyl group at the 6-position.

    6-ethyl-7-hydroxy-2-methyl-3-(1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one: Lacks the methyl group on the benzimidazole.

Uniqueness

The presence of the morpholinomethyl group and the specific substitution pattern on the chromenone core make 6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one unique. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-4-16-13-17-23(30)21(25-26-19-7-5-6-8-20(19)27(25)3)15(2)32-24(17)18(22(16)29)14-28-9-11-31-12-10-28/h5-8,13,29H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLDTQVHHGOWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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